molecular formula C28H29N3O6 B2972684 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 899900-56-2

2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

货号: B2972684
CAS 编号: 899900-56-2
分子量: 503.555
InChI 键: XZTKXPPHNMEJNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a derivative of quinazoline known for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H25N5O6
  • Molecular Weight : 479.5 g/mol
  • IUPAC Name : this compound

The compound features a quinazoline backbone with multiple substituents that enhance its biological activity.

Anticancer Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. A study screening a series of quinazoline derivatives against various cancer cell lines (HT29 colon, U87 glioblastoma, MCF-7 breast) demonstrated that certain analogs showed broad-spectrum cytotoxicity. Notably, compounds with similar structural motifs to our target compound displayed sub-micromolar potency in inhibiting cell growth .

CompoundCell LineIC50 (μM)
Quinazoline Derivative AHT290.5
Quinazoline Derivative BMCF-70.8
Target CompoundU87TBD

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. Studies have shown that quinazoline derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Study on Apoptosis Induction : In vitro experiments demonstrated that treatment with quinazoline derivatives at concentrations of 1 µM and 10 µM resulted in significant apoptosis in cancer cell lines compared to controls. The most potent analogs induced apoptosis comparable to staurosporine, a known apoptosis inducer .
  • Cytotoxicity Evaluation : A recent investigation evaluated the cytotoxic effects of a series of quinazoline derivatives on human cancer cell lines. The study found that specific substitutions on the quinazoline ring significantly enhanced cytotoxic activity against multiple cancer types .

Pharmacological Implications

Given its structural characteristics and biological activity, the compound could serve as a promising lead for developing new anticancer therapies. The presence of methoxy groups may contribute to improved solubility and bioavailability, enhancing its therapeutic potential.

常见问题

Basic Questions

Q. What are the established synthetic routes for this compound, and what intermediates are critical for yield optimization?

The compound is synthesized via multi-step pathways involving hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by coupling with substituted acetamides using N,N′-carbonyldiimidazole (CDI) . Key intermediates include the 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetic acid derivative. Yield optimization requires careful control of reaction stoichiometry and purification via column chromatography.

Q. How is the compound structurally characterized to confirm its identity and purity?

Structural confirmation relies on spectroscopic methods (¹H/¹³C NMR, FT-IR) and high-resolution mass spectrometry (HRMS). Crystallographic refinement using software like SHELXL (for small-molecule X-ray diffraction) is critical for resolving stereochemical ambiguities . Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% for C, H, N) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the 3,4,5-trimethoxyphenyl-substituted quinazoline core?

Low yields (e.g., 2–5% in analogous syntheses ) often stem from steric hindrance at the 3-position of the quinazoline ring. Optimization strategies include:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Introducing polar aprotic solvents (DMF, DMSO) to enhance solubility.
  • Employing Pd-catalyzed coupling for aryl group introduction .

Q. What mechanistic insights explain the compound’s antiproliferative activity against cancer cell lines?

The trimethoxyphenyl group enhances membrane permeability and mimics tyrosine kinase inhibitors, while the acetamide moiety likely interacts with ATP-binding pockets. In vitro assays (e.g., MTT on MCF-7/A549 cells) reveal IC₅₀ values in the low µM range. Comparative studies with structurally similar thiazolidine-2,4-dione derivatives suggest tubulin polymerization inhibition as a potential mechanism .

Q. How can contradictions in reported biological activity data be resolved across studies?

Discrepancies in IC₅₀ values (e.g., 12.7–15.28 mg/mL in vs. lower µM ranges in other studies) may arise from differences in assay protocols (e.g., serum concentration, incubation time). Standardization using reference compounds (e.g., doxorubicin) and orthogonal assays (e.g., apoptosis via flow cytometry) is recommended. Meta-analyses of structure-activity relationships (SAR) can clarify substituent effects .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) detects impurities at <0.1%. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines. For polymorphic forms, powder XRD paired with DSC (melting endotherm analysis) is essential .

Q. Which computational approaches predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with kinases (e.g., EGFR, VEGFR). Pharmacophore mapping using Schrödinger Suite identifies critical hydrogen-bonding motifs (e.g., dioxoquinazoline carbonyl groups) .

Q. How can pharmacokinetic properties like oral bioavailability be assessed preclinically?

  • In vitro: Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s indicates absorption).
  • In vivo: Rodent studies with LC-MS quantification of plasma concentrations.
  • Metabolic stability is evaluated using liver microsomes (e.g., t₁/₂ >60 min in human microsomes suggests low clearance) .

Q. What strategies address solubility limitations during in vitro bioactivity testing?

  • Use of co-solvents (≤1% DMSO) or cyclodextrin-based formulations.
  • Salt formation (e.g., HCl salt) improves aqueous solubility.
  • Nanoemulsion or liposomal encapsulation enhances cellular uptake .

Q. How do substituents on the 3,4,5-trimethoxyphenyl group influence bioactivity?

SAR studies show that methoxy groups at the 3,4,5-positions enhance lipid solubility and π-π stacking with hydrophobic kinase pockets. Replacement with electron-withdrawing groups (e.g., nitro) reduces activity, while bulkier substituents (e.g., isopropyl) may sterically hinder binding .

Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Poor crystal growth due to flexible acetamide side chains is resolved by:

  • Slow vapor diffusion (ether into DCM solution).
  • Cryocooling (100 K) to stabilize weak intermolecular interactions.
  • Using SHELXL for twinned data refinement .

属性

CAS 编号

899900-56-2

分子式

C28H29N3O6

分子量

503.555

IUPAC 名称

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C28H29N3O6/c1-17(2)18-10-12-19(13-11-18)29-25(32)16-30-22-9-7-6-8-21(22)27(33)31(28(30)34)20-14-23(35-3)26(37-5)24(15-20)36-4/h6-15,17H,16H2,1-5H3,(H,29,32)

InChI 键

XZTKXPPHNMEJNR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。